2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide
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Overview
Description
2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (DTB) is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Structural Analysis and Physical Chemistry
- The structural and physical properties of compounds similar to 2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide have been a subject of interest. For instance, the crystalline structure of N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide dihydrate was analyzed to understand hydrogen-bonded sheet formations and intramolecular interactions (Abeer A. Alhadi et al., 2008). Similarly, the study of Di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate provided insights into the crystalline arrangement and molecular interactions of hydrazone compounds (M. Bakir, Orville Green, 2002).
Covalent Organic Frameworks (COFs)
- Research on covalent organic frameworks (COFs) has shown the potential of hydrazone linkages in creating highly crystalline, chemically, and thermally stable porous materials. These frameworks, such as COF-42 and COF-43, expand the possibilities for porous materials in various applications, including catalysis, gas storage, and separation processes (F. Uribe-Romo et al., 2011).
Molecular Synthesis and Characterization
- The synthesis and characterization of related hydrazone compounds, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, have been explored for their structural properties, vibrational spectroscopy, and electronic properties. This research contributes to a deeper understanding of the molecular architecture and potential applications in various fields (C. Arunagiri et al., 2018).
Catalytic and Biological Activities
- The catalytic and biological activities of Schiff base ligands derived from hydrazones, including antibacterial and DNA binding capabilities, have been investigated. These studies provide insights into the potential use of these compounds in medicinal chemistry and biological applications (O. El‐Gammal et al., 2021).
Antimicrobial and Antioxidant Properties
- Synthesis and biological evaluation of various heterocyclic compounds from salicylic acid hydrazide have shown significant antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (E. M. Sarshira et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2,4-dihydroxy-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)10-3-1-9(2-4-10)8-19-20-14(23)12-6-5-11(21)7-13(12)22/h1-8,21-22H,(H,20,23)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGFKXODNYYFKK-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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